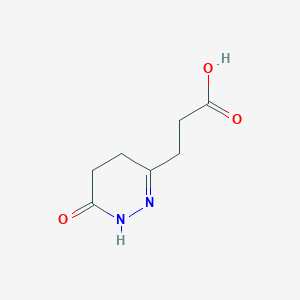

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGYTUXXYSPFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, a heterocyclic compound featuring the pyridazinone core. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This document details a robust and widely adopted synthetic strategy, beginning with a retrosynthetic analysis to identify key starting materials. The core of this guide is a detailed, step-by-step experimental protocol for the synthesis via the cyclocondensation of a γ-keto acid with hydrazine. We will delve into the mechanistic underpinnings of this transformation, provide guidance on reaction monitoring and purification, and present expected analytical characterization data. The aim is to furnish researchers, chemists, and drug development professionals with a self-validating and scientifically grounded protocol for the reliable synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The target molecule, this compound (PubChem CID: 487260), belongs to the class of 4,5-dihydropyridazin-3(2H)-ones.[1] This heterocyclic core is a common structural motif in compounds exhibiting a range of pharmacological activities. The synthesis of such structures is a cornerstone of heterocyclic chemistry.

The most direct and common method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system is the condensation reaction between a γ-keto acid and a hydrazine derivative.[1][2] This approach is both efficient and versatile, allowing for the synthesis of various substituted pyridazinones.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule involves breaking the two C-N bonds formed during the cyclization. This reveals the key synthons: a dicationic hydrazine equivalent and a dicarbanionic γ-keto dicarboxylic acid equivalent. This leads us to identify the practical starting materials: hydrazine (or hydrazine hydrate) and a suitable γ-keto acid precursor. The structure of the target molecule, with a propanoic acid side chain at the C3 position, points towards 2-acetylglutaric acid (also known as 3-acetylpentanedioic acid) as the ideal γ-keto acid starting material.

Synthesis Pathway: Cyclocondensation of 2-Acetylglutaric Acid with Hydrazine

The synthesis proceeds via a one-pot reaction involving the nucleophilic attack of hydrazine on the two carbonyl groups of 2-acetylglutaric acid, followed by an intramolecular condensation and dehydration to form the stable six-membered heterocyclic ring.

Reaction Scheme:

Mechanism:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of 2-acetylglutaric acid. This is followed by dehydration to form a hydrazone intermediate.[3]

-

Intramolecular Amidation (Cyclization): The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid group. This cyclization step forms a six-membered ring intermediate.

-

Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to yield the final, more stable 4,5-dihydropyridazin-3(2H)-one product.[2]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for pyridazinone synthesis.[1][2] Optimization may be required based on laboratory-specific conditions and reagent purity.

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Acetylglutaric Acid | C₇H₁₀O₅ | 174.15 | 10.0 g (57.4 mmol) | ≥97% |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 3.2 mL (~3.3 g, 65.9 mmol) | ~64% solution in H₂O |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 100 mL | 95% or Absolute |

| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M solution |

| Distilled Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 2-acetylglutaric acid (10.0 g, 57.4 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is mostly dissolved.

-

Hydrazine Addition: Carefully add hydrazine hydrate (3.2 mL) to the stirred suspension. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol mixture). The disappearance of the starting material spot indicates reaction completion.

-

Product Isolation:

-

Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

-

Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

If precipitation is incomplete, slowly add 2 M HCl to acidify the solution to pH 3-4. This will protonate the carboxylate group and decrease the solubility of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold distilled water (2 x 15 mL) to remove any residual salts and impurities.

-

-

Drying and Purification:

-

Dry the crude product in a vacuum oven at 50-60°C overnight.

-

The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to off-white crystalline solid.

-

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, to be determined experimentally and compared to literature values. |

| ¹H NMR | Peaks corresponding to the methylene protons of the pyridazinone ring, the methylene protons of the propanoic acid side chain, and the exchangeable N-H and O-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), and the aliphatic carbons of the ring and side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, O-H stretching (broad), C=O stretching (amide and carboxylic acid), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (170.17 g/mol ).[4] |

Troubleshooting and Safety

Table 3: Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Product lost during work-up. | Increase reflux time; Monitor with TLC until starting material is consumed; Ensure proper pH for precipitation; Minimize washing volume. |

| Oily Product | Impurities present; Incomplete drying. | Purify by recrystallization; Ensure product is thoroughly dried under vacuum. |

| Reaction Fails | Poor quality reagents; Incorrect stoichiometry. | Use fresh, high-purity starting materials; Verify the concentration of hydrazine hydrate solution and adjust stoichiometry accordingly. |

Safety Considerations:

-

Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it within a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Reflux Operations: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Do not heat a closed system.

-

Acid Handling: When using hydrochloric acid, wear appropriate PPE. Add acid slowly to the solution to control any potential exotherm.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. This guide provides a detailed examination of the physicochemical properties of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper insight into the scientific rationale behind the characterization of this molecule, empowering researchers in their drug development endeavors.

Molecular Identity and Structure

A foundational aspect of any physicochemical assessment is the unambiguous identification of the molecule . This compound is a small molecule featuring a tetrahydropyridazinone core linked to a propanoic acid side chain.

The structural attributes of this molecule, namely the presence of a carboxylic acid group, a lactam (cyclic amide) within the pyridazinone ring, and secondary amine functionalities, are key determinants of its physicochemical behavior.

| Property | Value | Source |

| IUPAC Name | 3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid | |

| CAS Number | 98334-84-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | |

| Canonical SMILES | C1CC(=O)NN=C1CCC(=O)O |

Ionization and Lipophilicity: The Twin Pillars of Drug Action

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP/logD) is a critical factor in its pharmacokinetic profile. These parameters dictate how a drug candidate will interact with the diverse pH environments of the body and its ability to cross biological membranes.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization at a given pH. For this compound, two primary ionizable groups are present: the carboxylic acid and the amide/amine functionalities within the pyridazinone ring.

Predicted pKa Values:

-

Acidic pKa (Carboxylic Acid): Estimated to be in the range of 4.0 - 5.0. This is slightly lower than a simple alkanoic acid due to the influence of the nearby heterocyclic system.

-

Basic pKa (Pyridazinone Ring): The amide nitrogens in the ring are generally weakly basic, with a predicted pKa likely below 2. This suggests that the ring is unlikely to be significantly protonated at physiological pH.

The ionization state of the carboxylic acid is of primary importance. At the pH of the stomach (around 1-3), the carboxylic acid will be predominantly in its neutral, protonated form. In the higher pH environment of the intestines and blood plasma (around 7.4), it will be largely deprotonated to its anionic carboxylate form. This transition has profound implications for solubility and membrane permeability.

Lipophilicity (logP and logD)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. It is a key indicator of a molecule's lipophilicity.

-

Computed XLogP3: -1.3

This negative logP value suggests that this compound is an inherently hydrophilic molecule, showing a preference for the aqueous phase over the lipid phase.

However, for ionizable molecules, the distribution coefficient (logD) is a more physiologically relevant parameter as it takes into account the pH of the aqueous phase. The logD of an acidic compound will decrease as the pH increases and the molecule becomes more ionized and thus more water-soluble.

The relationship between logP, pKa, and logD for an acidic compound is given by: logD = logP - log(1 + 10^(pH - pKa))

Given the predicted acidic pKa of ~4.5, the logD at physiological pH (7.4) would be significantly lower (more negative) than the logP, further emphasizing its hydrophilic nature in the body.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption and erratic therapeutic outcomes. The structural features of this compound, particularly the presence of multiple hydrogen bond donors and acceptors and its low calculated logP, suggest good intrinsic aqueous solubility.

The solubility of this compound is expected to be highly pH-dependent. In acidic conditions (low pH), where the carboxylic acid is protonated and the molecule is neutral, the solubility will be at its minimum (intrinsic solubility). As the pH increases above the pKa of the carboxylic acid, the molecule ionizes to the highly polar carboxylate, leading to a significant increase in aqueous solubility.

Estimated Solubility Profile:

-

Intrinsic Solubility (pH < pKa): Moderate

-

Solubility at pH 7.4: High

Experimental Methodologies for Physicochemical Characterization

To provide a comprehensive and reliable physicochemical profile, a series of standardized experiments are essential. The following section outlines the recommended protocols for determining the key parameters discussed above.

pKa Determination by Potentiometric Titration

This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added.

Workflow for pKa Determination:

Caption: Workflow for pKa determination using potentiometric titration.

LogP/LogD Determination by Shake-Flask Method

The shake-flask method remains a reliable, albeit manual, technique for determining the octanol-water partition coefficient.

Workflow for Shake-Flask LogP Determination:

Caption: Step-by-step workflow for the shake-flask method to determine LogP.

For logD determination, the aqueous phase is buffered to the desired pH before partitioning.

Aqueous Solubility Determination (Thermodynamic)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation studies.

Workflow for Thermodynamic Solubility Assay:

References

The Pharmacological Potential of Tetrahydropyridazinone Propanoic Acids: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of tetrahydropyridazinone propanoic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of this promising class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The pyridazinone nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1] The incorporation of a propanoic acid moiety is a classic strategy in medicinal chemistry, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), to enhance pharmacokinetic properties and target specific biological pathways.[2] The fusion of these two entities in the form of tetrahydropyridazinone propanoic acids has given rise to a class of molecules with significant therapeutic promise. This guide will delve into the key biological activities of these compounds, their mechanisms of action, and the experimental methodologies used to characterize them.

I. Anti-inflammatory Activity: Targeting the Pillars of Inflammation

Tetrahydropyridazinone propanoic acid derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[1] The primary mechanism underlying this activity is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a pivotal role in the inflammatory cascade.[3][4]

Mechanism of Action: Beyond COX Inhibition

While COX-2 inhibition is a central tenet of their anti-inflammatory action, emerging evidence suggests a more complex mechanism involving the modulation of pro-inflammatory cytokines and other signaling pathways.[3][5]

-

Cyclooxygenase (COX) Inhibition: These compounds are designed to fit into the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] The propanoic acid moiety often plays a crucial role in anchoring the molecule within the enzyme's active site.[2]

-

Cytokine Modulation: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] This suggests an upstream regulation of the inflammatory response, potentially through interference with transcription factors like NF-κB.

-

Leukocyte Migration: Inflammation is characterized by the infiltration of leukocytes into the affected tissue. Some tetrahydropyridazinone propanoic acids may inhibit this process, further contributing to their anti-inflammatory effects.

Caption: Mechanism of Anti-inflammatory Action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute inflammation.

Objective: To assess the ability of a test compound to reduce paw edema induced by carrageenan.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

II. Analgesic Activity: Alleviating Pain Signals

Several tetrahydropyridazinone propanoic acid derivatives have exhibited promising analgesic effects, suggesting their potential as pain management agents.[8][9] Their pain-relieving properties are likely linked to their anti-inflammatory actions, as inflammation is a major contributor to pain.

Mechanism of Action: Central and Peripheral Effects

The analgesic effects of these compounds are thought to be mediated through both peripheral and central mechanisms.

-

Peripheral Mechanism: By inhibiting prostaglandin synthesis at the site of inflammation, these compounds reduce the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators like bradykinin and histamine.

-

Central Mechanism: There is some evidence to suggest that certain pyridazinone derivatives may exert analgesic effects through actions within the central nervous system, although this is an area of ongoing investigation.[10]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a widely used visceral pain model to screen for peripherally acting analgesics.

Objective: To evaluate the ability of a test compound to reduce the number of writhes induced by acetic acid.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid (0.6% v/v in distilled water)

-

Test compound

-

Reference drug (e.g., Aspirin, 100 mg/kg)

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Fasting: As described in the previous protocol.

-

Grouping: Divide mice into control, reference, and test groups.

-

Compound Administration: Administer the vehicle, reference drug, or test compound (p.o. or i.p.) 30 minutes before acetic acid injection.

-

Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

-

Data Analysis: Calculate the percentage of protection against writhing for each group compared to the control group using the formula: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

III. Antimicrobial Activity: A New Frontier

Beyond their anti-inflammatory and analgesic properties, some tetrahydropyridazinone propanoic acids have shown potential as antimicrobial agents.[11][12] This broadens their therapeutic applicability and suggests that these scaffolds could be developed into novel anti-infective drugs.

Spectrum of Activity and Potential Mechanisms

These compounds have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][13] The exact mechanism of their antimicrobial action is not yet fully elucidated but may involve:

-

Inhibition of Essential Enzymes: They may target and inhibit enzymes that are crucial for microbial survival and replication.

-

Disruption of Cell Membrane Integrity: Some derivatives might interfere with the structure and function of the microbial cell membrane, leading to cell death.

Caption: Workflow for MIC Determination.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density using a microplate reader.

IV. Structure-Activity Relationships (SAR)

The biological activity of tetrahydropyridazinone propanoic acids is significantly influenced by the nature and position of substituents on the heterocyclic ring and the phenyl group. A comprehensive SAR analysis is crucial for the rational design of more potent and selective analogs.

| Substitution Position | Influence on Activity |

| N-substitution on the pyridazinone ring | Can modulate lipophilicity and pharmacokinetic properties. Bulky substituents may enhance selectivity for certain biological targets. |

| Substitution on the phenyl ring | Electron-withdrawing or electron-donating groups can impact the electronic properties of the molecule, influencing its binding affinity to target enzymes. The position of the substituent (ortho, meta, para) is also critical. |

| Modifications of the propanoic acid chain | Alterations to the length or branching of the propanoic acid side chain can affect how the molecule interacts with the active site of target proteins. |

Conclusion and Future Directions

Tetrahydropyridazinone propanoic acids represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, analgesic, and antimicrobial activities, coupled with the potential for chemical modification to optimize potency and selectivity, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects, expanding the SAR studies to identify more potent and target-specific derivatives, and conducting comprehensive preclinical and clinical evaluations to translate their therapeutic potential into novel medicines.

References

- 1. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors of cyclooxygenase-2: a growing class of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. Based on extensive structural homology analysis with known neuroactive compounds, we postulate that this molecule functions as a modulator of the γ-aminobutyric acid (GABA) system, specifically as a ligand for GABAᴀ receptors. This document provides a comprehensive overview of the scientific rationale supporting this hypothesis, detailed experimental protocols for its validation, and a discussion of the potential therapeutic implications.

Introduction: Unveiling a Potential Neuromodulator

The field of neuroscience is in a perpetual quest for novel chemical entities that can selectively modulate neurotransmitter systems, offering the promise of more effective and safer therapeutics for a range of neurological and psychiatric disorders. The compound this compound presents a compelling scaffold, integrating a tetrahydropyridazinone core with a propanoic acid side chain. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features bear a striking resemblance to established classes of GABAergic modulators.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in numerous disorders, including epilepsy, anxiety, sleep disorders, and neuropathic pain. This guide puts forth the hypothesis that this compound is a GABA analog, designed to interact with GABA receptors.

The GABAergic Hypothesis: A Structurally-Informed Postulate

Our central hypothesis is that this compound acts as a ligand for GABAᴀ receptors. This is predicated on two key structural motifs within the molecule:

-

The Propanoic Acid Side Chain: This feature is a hallmark of many GABA analogs, mimicking the endogenous GABA molecule and enabling interaction with GABA binding sites.

-

The Tetrahydropyridazinone Core: The pyridazine and tetrahydropyridine moieties are present in numerous compounds known to target GABAᴀ receptors.[3][4] For instance, the pyridazinyl derivative of GABA, SR 95531 (Gabazine), is a potent and selective antagonist of GABAᴀ receptors.[5]

Given these structural precedents, we propose that this compound will bind to GABAᴀ receptors, potentially acting as an agonist, antagonist, or allosteric modulator.

The GABAᴀ Receptor: A Complex Target

The GABAᴀ receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[6] The binding of GABA to this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The diverse subunit composition of GABAᴀ receptors gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical localizations, offering opportunities for the development of highly selective drugs.

Experimental Validation of the Hypothesized Mechanism

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following sections outline the key experimental workflows, from initial binding assays to functional cellular and in vivo studies.

Tier 1: Target Engagement and Binding Characterization

The initial step is to confirm direct binding of the compound to GABAᴀ receptors and to determine its binding affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent (rat or mouse) cerebral cortex, a brain region with high expression of GABAᴀ receptors.

-

Competitive Binding: Incubate the synaptic membranes with a known radiolabeled GABAᴀ receptor ligand (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of this compound.

-

Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting. The data will be used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Data Presentation: Binding Affinity and Selectivity

| Radioligand | Receptor Site | Test Compound Ki (nM) | Control Compound Ki (nM) |

| [³H]muscimol | GABA Agonist Site | TBD | GABA (control) |

| [³H]SR 95531 | GABA Antagonist Site | TBD | Gabazine (control) |

| [³H]flunitrazepam | Benzodiazepine Site | TBD | Diazepam (control) |

Table 1: A template for summarizing binding affinity data. TBD indicates "To Be Determined."

Tier 2: Functional Characterization of Receptor Modulation

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding – does the compound activate, inhibit, or modulate the receptor?

Experimental Protocol: Electrophysiology (Patch-Clamp)

-

Cell Culture: Use a cell line stably expressing specific GABAᴀ receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits) or primary cultured neurons.

-

Whole-Cell Patch-Clamp Recording: Record GABA-evoked currents in response to the application of GABA alone and in the presence of varying concentrations of this compound.

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationship to classify the compound as an agonist, antagonist, or allosteric modulator.

Mandatory Visualization: Experimental Workflow for Functional Characterization

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 3. A new pyridazine series of GABAA alpha5 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid . Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical workflows for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures to present a robust predictive analysis.

The target molecule, with the molecular formula C7H10N2O3 and a molecular weight of 170.16 g/mol , possesses a unique combination of a cyclic hydrazide (a tetrahydropyridazinone ring) and a carboxylic acid functional group, making detailed spectroscopic analysis essential for its unambiguous identification and the study of its chemical behavior.[1]

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The key structural features include a saturated heterocyclic ring containing two nitrogen atoms, a lactam (cyclic amide) carbonyl group, a secondary amine, and a propanoic acid side chain. Each of these components will give rise to characteristic signals in its respective spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR will provide critical information on the chemical environment, connectivity, and stereochemistry of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the propanoic acid side chain. The chemical shifts (δ) are predicted based on the known effects of adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O. |

| -NH- | 7.0 - 8.5 | Broad Singlet | 1H | The amide proton's chemical shift is variable and depends on solvent and concentration. It is also expected to be a broad signal. |

| -CH₂- (ring, adjacent to C=C) | 2.6 - 2.9 | Triplet | 2H | These protons are adjacent to a methylene group and are deshielded by the neighboring double bond. |

| -CH₂- (ring, adjacent to NH) | 2.3 - 2.6 | Triplet | 2H | These protons are adjacent to a methylene group and the secondary amine. |

| -CH₂- (side chain, adjacent to ring) | 2.5 - 2.8 | Triplet | 2H | These protons are alpha to the pyridazinone ring. |

| -CH₂- (side chain, adjacent to COOH) | 2.3 - 2.6 | Triplet | 2H | These protons are alpha to the carboxylic acid group. |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent used and the specific conformation of the molecule. 2D NMR techniques like COSY would be invaluable in confirming the coupling between the adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, providing a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C =O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| -C =O (Amide/Lactam) | 165 - 175 | The carbonyl carbon of the cyclic amide is also significantly deshielded. |

| C =C (in ring) | 140 - 150 | The sp² hybridized carbon of the double bond within the ring. |

| -C H₂- (ring, adjacent to C=C) | 30 - 40 | Aliphatic carbon adjacent to the double bond. |

| -C H₂- (ring, adjacent to NH) | 25 - 35 | Aliphatic carbon adjacent to the nitrogen atom. |

| -C H₂- (side chain, adjacent to ring) | 28 - 38 | Aliphatic carbon alpha to the ring. |

| -C H₂- (side chain, adjacent to COOH) | 30 - 40 | Aliphatic carbon alpha to the carboxylic acid. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (-NH and -OH).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[2]

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 2500-3300 | Broad | Carboxylic Acid |

| N-H stretch | 3200-3400 | Medium | Amide |

| C-H stretch (sp³) | 2850-3000 | Medium | Aliphatic CH₂ |

| C=O stretch | 1700-1725 | Strong | Carboxylic Acid |

| C=O stretch | 1640-1680 | Strong | Amide (Lactam) |

| C=C stretch | 1600-1650 | Medium | Alkene |

| N-H bend | 1500-1550 | Medium | Amide |

The broadness of the O-H stretch is a classic indicator of hydrogen bonding in the carboxylic acid dimer. The two distinct carbonyl peaks will be a key feature for confirming the presence of both the carboxylic acid and the lactam.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 171.07 should be observed. Depending on the mode, the deprotonated molecule [M-H]⁻ at m/z 169.06 might also be visible.

-

Fragmentation Pattern: Under higher energy conditions (e.g., Electron Impact ionization or tandem MS), the molecule is expected to fragment in predictable ways. Key fragment ions could include:

-

Loss of H₂O (m/z 153) from the carboxylic acid.

-

Loss of COOH (m/z 125) from the side chain.

-

Decarboxylation (loss of CO₂) (m/z 126).

-

Cleavage of the propanoic acid side chain.

-

Retro-Diels-Alder type fragmentation of the pyridazinone ring.

-

Experimental Workflow for Mass Spectrometry

The following diagram illustrates a typical workflow for analyzing the compound using LC-MS (Liquid Chromatography-Mass Spectrometry).

Caption: LC-MS workflow for the analysis of the target compound.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Liquid Chromatography:

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will separate the target compound from any impurities.

-

-

Mass Spectrometry:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Use ESI in positive ion mode to detect the [M+H]⁺ ion.

-

Acquire full scan mass spectra to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, comparing them to the predicted values.

Conclusion

The spectroscopic characterization of "this compound" relies on a multi-technique approach. NMR spectroscopy provides the structural backbone, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to acquire and interpret the spectroscopic data for this compound, ensuring its unambiguous identification and paving the way for its further investigation in medicinal chemistry and drug development.

References

The Pyridazinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyridazinone nucleus, a six-membered heterocyclic ring featuring two adjacent nitrogen atoms, has rightfully earned its place as a "wonder nucleus" or privileged scaffold.[1] Its remarkable versatility, arising from the ease of chemical modification at multiple positions, has allowed for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This adaptability makes the pyridazinone core a cornerstone in the design of drugs targeting a multitude of human diseases, ranging from cardiovascular disorders and inflammation to cancer and infectious diseases.[1][3]

This technical guide provides a comprehensive exploration of the pyridazinone scaffold, delving into its fundamental chemical properties, synthesis, and its multifaceted roles in medicinal chemistry. As a senior application scientist, the aim is to not only present the data but to also provide insights into the causality behind experimental choices and the rationale for the design of pyridazinone-based therapeutic agents.

Core Chemistry and Synthesis of the Pyridazinone Scaffold

The synthetic accessibility of the pyridazinone ring system is a key factor contributing to its widespread use in drug discovery.[4] A prevalent and efficient method for constructing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of γ-keto acids with hydrazine or its derivatives.[5] This classical approach offers a straightforward route to a foundational pyridazinone structure that can be further elaborated.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details a standard procedure for the synthesis of a common pyridazinone scaffold, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, from β-benzoylpropionic acid.

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Bromine

Procedure:

-

Cyclization: A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 3 to 6 hours.[6][7] The progress of the reaction should be monitored by thin-layer chromatography.

-

Isolation of Dihydropyridazinone: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is washed with water and dried to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[7]

-

Dehydrogenation (Optional): To synthesize the aromatic pyridazinone, the isolated 6-phenyl-4,5-dihydropyridazin-3(2H)-one is dissolved in glacial acetic acid. A solution of bromine in acetic acid is then added dropwise at 353.2 K (80°C).[5][7]

-

Isolation of Aromatic Pyridazinone: The reaction mixture is stirred for approximately 15 minutes. The resulting solid is filtered, washed extensively with water, and recrystallized from ethanol to obtain the purified 6-phenyl-3(2H)-pyridazinone.[7]

Rationale: The initial cyclization is a condensation reaction where the hydrazine reacts with the ketone and carboxylic acid functionalities of the γ-keto acid to form the heterocyclic ring. The subsequent optional dehydrogenation with bromine in acetic acid introduces aromaticity into the pyridazinone ring, which can be crucial for modulating the biological activity of the final compound.[5]

Caption: Workflow for the synthesis of pyridazinone scaffolds.

The Role of the Pyridazinone Scaffold in Anticancer Drug Discovery

The pyridazinone moiety is a prominent feature in a multitude of compounds with potent anticancer activity. These derivatives exert their effects through diverse mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] PARP enzymes play a critical role in the repair of single-strand DNA breaks.[8] By inhibiting PARP, these drugs lead to the accumulation of unrepaired single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication. In cancer cells with faulty homologous recombination repair (like BRCA-mutated cells), these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[8]

Several approved PARP inhibitors, such as Olaparib, Talazoparib, and Fluzoparib, feature a pyridazinone or a related phthalazinone core, highlighting the importance of this scaffold in targeting PARP.[9]

Caption: PARP inhibition and synthetic lethality in cancer cells.

Kinase Inhibition: Targeting Angiogenesis and Cell Signaling

Pyridazinone derivatives have demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Pyridazinone-based compounds have been developed as potent VEGFR-2 inhibitors. They typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1]

Caption: VEGFR-2 signaling in angiogenesis and its inhibition.

-

Other Kinase Targets: Beyond VEGFR-2, pyridazinone derivatives have shown inhibitory activity against other kinases such as B-Raf, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs), further expanding their potential as anticancer agents.[9][10]

| Compound/Drug | Target | Cancer Type | IC50 | Reference |

| Olaparib | PARP | Ovarian Cancer | 0.015 µM | [9] |

| Talazoparib | PARP | Breast and Prostate Cancer | 0.0002 µM | [9] |

| Fluzoparib | PARP | Breast, Ovarian, Gastric Cancer | 1.46 nmol/L | [9] |

| Compound 36 | B-Raf | Melanoma | 24.79 nM | [4] |

| Compound 37 | BTK | Mantle Cell Lymphoma | 2.1 nM | [9] |

| Compound 38 | FGFR | - | - | [9] |

| Pyridazinone-Quinoline Conjugate | Tubulin Polymerization | Pancreatic Cancer | 2.2-2.9 µM | [9] |

| Diarylurea Pyridazinone (17a) | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon | - | [11] |

Anti-inflammatory Properties of the Pyridazinone Scaffold

Chronic inflammation is a hallmark of numerous diseases, and the pyridazinone scaffold has been extensively explored for the development of novel anti-inflammatory agents.[12] These compounds often exhibit their effects through the modulation of key inflammatory pathways.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[13] Elevated intracellular cAMP levels have anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the relaxation of airway smooth muscle.[13] Pyridazinone derivatives have been designed as potent PDE4 inhibitors, making them promising candidates for the treatment of inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[8][14]

Caption: PDE4 inhibition leading to anti-inflammatory effects.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyridazinone derivatives have been developed as selective COX-2 inhibitors, which offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4]

| Compound/Drug | Target | Anti-inflammatory Effect | IC50/Activity | Reference |

| Emorfazone | COX | Analgesic and Anti-inflammatory | Marketed Drug | [16] |

| Pyridazinone-Indole Conjugate | PDE4B | Inhibition of pro-inflammatory cytokines | 64% inhibition at 20 µM | [14] |

| ABT-963 | COX-2 | Reduced PGE2 production and edema | High selectivity for COX-2 | [6] |

| Compound 5a | COX-2 | Reduced TNF-α and IL-6 levels | IC50 = 0.77 µM | [17] |

Cardiovascular Applications of the Pyridazinone Scaffold

The pyridazinone core is a key structural feature in several cardiovascular drugs, primarily due to its vasodilatory and inotropic properties.[18]

Vasodilation

Pyridazinone derivatives can induce vasodilation through various mechanisms, including:

-

Phosphodiesterase (PDE) Inhibition: Similar to their anti-inflammatory effects, inhibition of PDEs (particularly PDE3 and PDE5) in vascular smooth muscle cells leads to increased levels of cyclic nucleotides (cAMP and cGMP), resulting in vasorelaxation.[9]

-

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): Some pyridazinone compounds have been shown to act as antagonists of the RAAS, a critical regulator of blood pressure.[9]

-

Direct-acting Vasodilators: Certain pyridazinone derivatives exhibit direct vasodilatory effects on blood vessels.[9]

| Compound | Mechanism | Vasodilatory Activity (IC50/EC50) | Reference |

| Compound 26 | Vasodilator | 0.08 µmol/L | [9] |

| Compound 9 | Vasodilator | 0.051 µM | [4] |

| Compound 13 | Vasodilator | 0.199 µM | [4] |

| Compound 23a | PDE5 Inhibitor | 0.14 µM | [9] |

| Acid 5 | Vasodilator | 0.339 µM | [19] |

| Ester analog 4 | Vasodilator | 1.225 µM | [19] |

| 4-methoxyphenylhydrazide 10c | Vasodilator | 1.204 µM | [19] |

| Compound 2j | Vasodilator | 0.02916 µM | [20] |

Antimicrobial Potential of Pyridazinone Derivatives

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. The pyridazinone scaffold has emerged as a promising framework for the development of novel antimicrobial compounds.[15] Derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[11][15]

| Compound Series/ID | Target Microorganism | MIC | Reference |

| Diarylurea Pyridazinone (10h) | Staphylococcus aureus | 16 µg/mL | [11] |

| Diarylurea Pyridazinone (8g) | Candida albicans | 16 µg/mL | [11] |

| Pyridazinone Derivatives (7 and 13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [21] |

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its continued importance in drug discovery. From potent anticancer agents that exploit the principles of synthetic lethality to novel anti-inflammatory and cardiovascular drugs, the pyridazinone core provides a versatile platform for therapeutic innovation.

Future research in this area will likely focus on the design of more selective and potent pyridazinone derivatives, leveraging a deeper understanding of structure-activity relationships and target-specific interactions. The exploration of novel therapeutic applications, including in neurodegenerative and metabolic diseases, also represents an exciting frontier. The continued investigation of this "wonder nucleus" promises to yield the next generation of innovative medicines to address unmet medical needs.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancerresearchuk.org [cancerresearchuk.org]

- 19. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Versatile Scaffolding of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid: A Technical Guide for Chemical Innovation

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the myriad of scaffolds available, the pyridazinone core has consistently demonstrated significant biological relevance, underpinning the structure of numerous bioactive compounds. This guide provides an in-depth technical exploration of a particularly valuable derivative: 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid . We will delve into its synthesis, physicochemical properties, reactivity, and its application as a versatile building block in the pursuit of innovative drug candidates.

Physicochemical Characterization

A thorough understanding of a building block's physicochemical properties is the foundation of its effective utilization in a research and development setting. The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₃[1] |

| Molecular Weight | 170.16 g/mol [1] |

| CAS Number | 98334-84-0[1] |

| Appearance | Amorphous white solid[2] |

| 1H NMR (CD3OD) | δ 12.08 (exch br s, 1H, OH), 10.47 (exch, 1H, NH), 2.45-2.48 (m, 4H, NCO(CH₂)₂), 2.42 (t, 2H, CH₂CH₂COOH, J= 8.4 Hz), 2.23-2.28 (m, 2H, CH₂COOH)[2] |

Note: Further spectral data (13C NMR, IR, Mass Spectrometry) and physical constants (melting point, solubility) should be determined empirically for comprehensive characterization.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a straightforward and efficient process, typically achieved through the cyclization of a γ-keto acid with hydrazine hydrate. This reaction is a classic example of pyridazinone formation and provides a reliable route to this valuable intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

An appropriate aromatic or aliphatic hydrocarbon (e.g., benzene, though caution is advised due to its toxicity; less hazardous alternatives should be considered)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in the chosen hydrocarbon solvent, slowly add succinic anhydride at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the resulting β-aroylpropionic acid with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Cyclization with Hydrazine Hydrate:

-

Dissolve the crude β-aroylpropionic acid in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by crystallization from ethanol to yield an amorphous white solid.[2]

-

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Functionalization

The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective functionalization and the introduction of diverse chemical moieties. The two primary handles for chemical modification are the carboxylic acid group and the secondary amine within the pyridazinone ring.

References

Exploring the Chemical Space of Pyridazinone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their remarkable structural diversity and a broad spectrum of biological activities.[3] These compounds have shown immense potential in various therapeutic areas, including the development of anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[4][5] The facile functionalization of the pyridazinone ring system allows for extensive chemical modifications, making it an attractive scaffold for the design and development of novel pharmacologically active compounds.[6] This guide provides an in-depth exploration of the chemical space of pyridazinone derivatives, focusing on their synthesis, structure-activity relationships (SAR), and key therapeutic applications, with a particular emphasis on their roles as anti-inflammatory and anticancer agents. We will delve into the mechanistic underpinnings of their biological actions and provide validated experimental protocols for their synthesis and evaluation, aiming to equip researchers and drug development professionals with the necessary knowledge to navigate and exploit the rich chemical landscape of this versatile scaffold.

I. Synthetic Strategies for Accessing the Pyridazinone Core

The construction of the pyridazinone ring is a cornerstone of accessing this diverse class of compounds. The most prevalent and versatile method involves the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[7][8] This approach allows for the introduction of a wide array of substituents at the 6-position of the resulting 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation, typically with bromine in acetic acid, yields the aromatic pyridazin-3(2H)-one.[9]

General Synthetic Workflow

The synthesis of pyridazinone derivatives can be conceptualized as a modular process, allowing for the systematic exploration of chemical space. A generalized workflow is depicted below:

Figure 1: General synthetic workflow for pyridazinone derivatives.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a foundational pyridazinone scaffold.

Step 1: Synthesis of 3-Benzoylpropionic Acid

-

To a stirred suspension of succinic anhydride (0.1 mol) and anhydrous aluminum chloride (0.22 mol) in nitrobenzene (100 mL), add benzene (0.1 mol) dropwise at a temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a 10% sodium bicarbonate solution.

-

Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the 3-benzoylpropionic acid.

-

Filter, wash with cold water, and recrystallize from hot water to yield the pure product.

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.[9]

-

Cool the reaction mixture, and filter the resulting solid.[9]

-

Wash the solid with water and dry.[9]

-

Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

II. Structure-Activity Relationships (SAR): Tuning Biological Activity

The pharmacological profile of pyridazinone derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. Understanding the SAR is crucial for designing potent and selective drug candidates.

Anti-inflammatory Activity: Targeting COX-2 and PDE4

Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).[5][10]

-

COX-2 Inhibition: Vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[11] The presence of specific aryl or pyridyl moieties linked to the pyridazinone core can significantly enhance COX-2 inhibitory activity.[6] For instance, certain derivatives have exhibited IC50 values in the nanomolar range, surpassing the potency of celecoxib.[6] Molecular docking studies have revealed that these compounds can fit into the active site of COX-2, mimicking the binding mode of known inhibitors.[6]

-

PDE4 Inhibition: Pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors.[10][12] The planarity of the pyridazinone-indole scaffold appears to facilitate better interaction within the active site of the enzyme.[13] Substitution on the indole ring, particularly with a methoxy group, has been shown to increase inhibitory activity, likely through additional hydrogen bond interactions.[10]

Figure 2: Key structure-activity relationships of pyridazinone derivatives.

Anticancer Activity: Targeting Kinases and Apoptotic Pathways

The pyridazinone scaffold has been successfully incorporated into molecules designed to target various hallmarks of cancer.

-

Kinase Inhibition: Pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a multi-kinase inhibitor.[14] These compounds have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[14]

-

Induction of Apoptosis: Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells. For example, some compounds upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[14]

| Compound Class | Key Structural Features | Biological Target | Potency (Example IC50/EC50) | Reference |

| COX-2 Inhibitors | Aryl/pyridyl moiety at C6 | COX-2 | 15.56-19.77 nM | [6] |

| PDE4 Inhibitors | Indole moiety, methoxy substitution | PDE4B | 251 nM | [10] |

| Anticancer Agents | Diarylurea scaffold | VEGFR-2 | GI50: 1.66–100 μM | [14] |

| Vasodilators | 6-phenyl substitution | Vasodilation | EC50: 0.339 µM | [15] |

Table 1: Representative quantitative SAR data for pyridazinone derivatives.

III. Mechanisms of Action: From Molecular Targets to Cellular Responses

The diverse biological activities of pyridazinone derivatives stem from their ability to interact with a range of molecular targets, thereby modulating key signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of pyridazinone derivatives are often mediated by their interference with the production of pro-inflammatory mediators.

-

Inhibition of Prostaglandin Synthesis: By selectively inhibiting COX-2, pyridazinone derivatives block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] This mechanism is central to the action of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Modulation of cAMP Signaling: PDE4 inhibitors elevate intracellular levels of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses.[12] Increased cAMP levels in immune cells can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sarpublication.com [sarpublication.com]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel FPR1 Antagonists from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor critically involved in the inflammatory cascade, making it a prime target for the development of novel anti-inflammatory therapeutics.[1][2] This document provides a comprehensive guide for the synthesis of a new class of potential FPR1 antagonists, utilizing the readily accessible starting material, 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. The synthetic strategy is grounded in established structure-activity relationships (SAR) for pyridazinone-based FPR1 modulators, which highlight the importance of substitution at the N2 position of the pyridazinone core.[3][4] We present a detailed, two-step synthetic protocol, encompassing N-alkylation followed by amide coupling, to generate a library of diverse candidate molecules. This guide is designed to provide both the practical steps for synthesis and the scientific rationale behind the chosen methodologies, enabling researchers to efficiently generate and evaluate novel FPR1 antagonists.

Introduction: The Rationale for Targeting FPR1 with Pyridazinone Scaffolds

FPR1 is a key player in the innate immune response, recognizing N-formyl peptides from bacteria and host-derived inflammatory mediators.[1] Upon activation, FPR1 initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[5][6] While essential for host defense, dysregulation of FPR1 signaling is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][7] Consequently, the development of FPR1 antagonists that can modulate this signaling pathway holds significant therapeutic promise.[1]